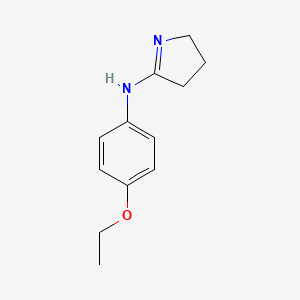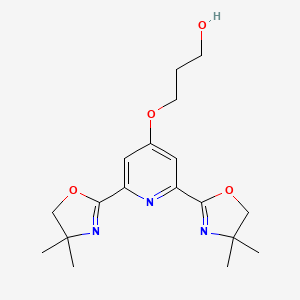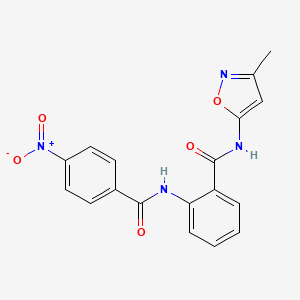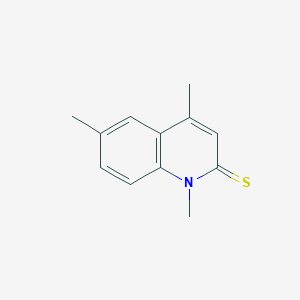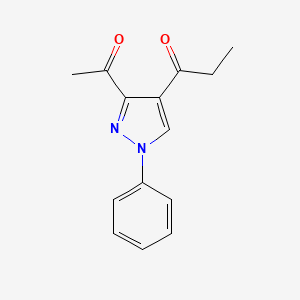![molecular formula C23H28N2O B12883718 N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine CAS No. 90266-40-3](/img/structure/B12883718.png)
N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is an organic compound with the molecular formula C23H28N2O and a molecular weight of 348.48 g/mol This compound features a quinoline core substituted with a benzyl group that has a heptyloxy chain attached to the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Heptyloxy)benzyl)quinolin-8-amine typically involves the following steps:
Formation of the Heptyloxybenzyl Intermediate: This step involves the alkylation of 4-hydroxybenzyl alcohol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-(heptyloxy)benzyl alcohol.
Quinoline Derivative Formation: The 4-(heptyloxy)benzyl alcohol is then reacted with 8-aminoquinoline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form N-(4-(Heptyloxy)benzyl)quinolin-8-amine.
Industrial Production Methods
Industrial production methods for N-(4-(Heptyloxy)benzyl)quinolin-8-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Heptyloxy)benzyl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
N-(4-(Heptyloxy)benzyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(4-(Heptyloxy)benzyl)quinolin-8-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Methoxy)benzyl)quinolin-8-amine: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(4-(Ethoxy)benzyl)quinolin-8-amine: Similar structure but with an ethoxy group instead of a heptyloxy group.
Uniqueness
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is unique due to its longer heptyloxy chain, which can influence its lipophilicity, membrane permeability, and overall biological activity compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
90266-40-3 |
|---|---|
Formule moléculaire |
C23H28N2O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
N-[(4-heptoxyphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-17-26-21-14-12-19(13-15-21)18-25-22-11-7-9-20-10-8-16-24-23(20)22/h7-16,25H,2-6,17-18H2,1H3 |
Clé InChI |
CYKGRMDGNRDANH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


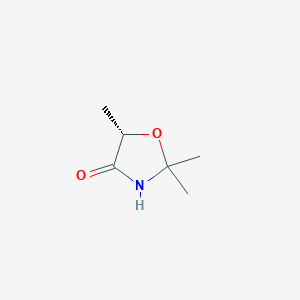
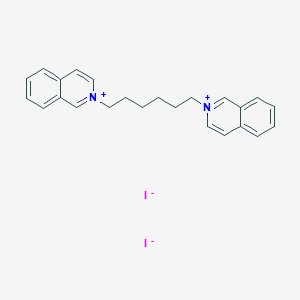
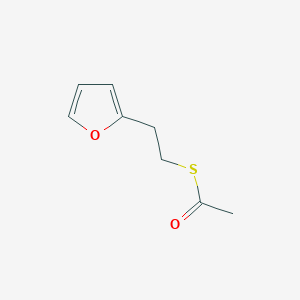
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)


